molecular formula C8H11NO4 B3113983 2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate CAS No. 1989824-11-4

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate

Cat. No. B3113983
CAS RN: 1989824-11-4
M. Wt: 185.18
InChI Key: DEAOTVCPDVOXFP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate is a chemical compound with the molecular formula C8H9NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate is represented by the InChI code: 1S/C8H9NO3.H2O/c1-4-3-6 (10)7 (8 (11)12)5 (2)9-4;/h3H,1-2H3, (H,9,10) (H,11,12);1H2 .


Physical And Chemical Properties Analysis

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate is a light yellow powder or needle-like crystal. It is soluble in hot ethanol and slightly soluble in water . The compound has a molecular weight of 185.18 .

Scientific Research Applications

Coordination Chemistry and Properties

Research in coordination chemistry has explored compounds with similar structures to 2,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate, highlighting the preparation, properties, and potential applications of complexes. Studies focus on the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity of such complexes, suggesting potential research avenues in catalysis, material science, and bioactive molecules (Boča, Jameson, & Linert, 2011).

Biochemistry and Plant Sciences

In the biochemistry domain, investigations have illuminated the chemistry and biochemistry of betalains, pigments with a core structure that shares functional similarities with the compound of interest. These studies have elucidated the biosynthesis pathways, ecological roles, and potential applications of betalains in food coloration and health, indicating a rich field of research for related compounds in plant sciences and nutrition (Khan & Giridhar, 2015).

Biotechnological Routes

Biotechnology research has explored the production of lactic acid from biomass, highlighting the versatility of hydroxycarboxylic acids in producing a range of valuable chemicals. This research underlines the potential for compounds like 2,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate to serve as feedstocks in the synthesis of biodegradable polymers and other green chemistry applications (Gao, Ma, & Xu, 2011).

Environmental Science and Sustainability

Studies in environmental science have reviewed the toxicity and applications of similar compounds, focusing on their environmental impact, potential as bioactive molecules, and roles in sustainable technologies. This research emphasizes the importance of understanding the ecological and health-related implications of chemical compounds, guiding the development of safer and more sustainable chemical practices (Kenyon & Hughes, 2001).

properties

IUPAC Name

2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.H2O/c1-4-3-6(10)7(8(11)12)5(2)9-4;/h3H,1-2H3,(H,9,10)(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAOTVCPDVOXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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